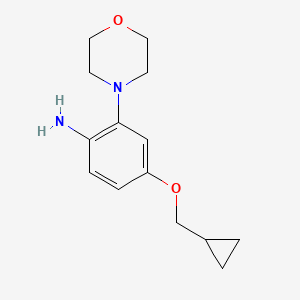
4-(Cyclopropylmethoxy)-2-morpholinoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)-2-morpholinoaniline is an organic compound that features a cyclopropylmethoxy group and a morpholino group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-morpholinoaniline typically involves the reaction of 4-chloro-2-nitroaniline with cyclopropylmethanol in the presence of a base to form the intermediate 4-(cyclopropylmethoxy)-2-nitroaniline. This intermediate is then reduced to this compound using a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopropylmethoxy)-2-morpholinoaniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Cyclopropylmethoxy)-2-morpholinoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-morpholinoaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Another compound with a cyclopropylmethoxy group, but with different substituents on the aromatic ring.
Cyclopropylmescaline: A psychedelic compound with a cyclopropylmethoxy group and additional methoxy groups on the phenethylamine structure.
Uniqueness
4-(Cyclopropylmethoxy)-2-morpholinoaniline is unique due to the presence of both the cyclopropylmethoxy and morpholino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-(cyclopropylmethoxy)-2-morpholin-4-ylaniline |
InChI |
InChI=1S/C14H20N2O2/c15-13-4-3-12(18-10-11-1-2-11)9-14(13)16-5-7-17-8-6-16/h3-4,9,11H,1-2,5-8,10,15H2 |
Clé InChI |
VAVFCUNIADCMGO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC(=C(C=C2)N)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)
![1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721899.png)
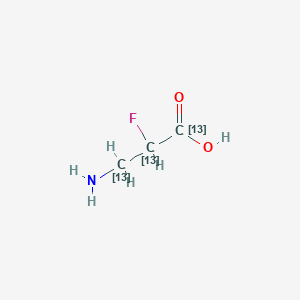

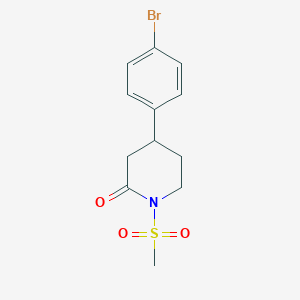

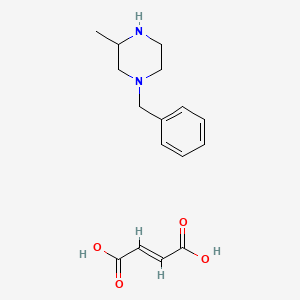
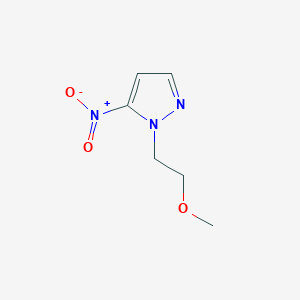



![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
